molecular formula C6H10O2 B6231534 (2R)-2-cyclopropylpropanoic acid CAS No. 2248209-57-4

(2R)-2-cyclopropylpropanoic acid

Cat. No. B6231534
CAS RN: 2248209-57-4
M. Wt: 114.1
InChI Key:
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Description

(2R)-2-cyclopropylpropanoic acid, also known as (2R)-2-cyclopropylpropionic acid, is an organic compound that belongs to the class of cyclopropyl carboxylic acids. It is a chiral molecule, with two enantiomers, (2S)-2-cyclopropylpropanoic acid and (2R)-2-cyclopropylpropanoic acid. It is a colorless liquid with a boiling point of 69.2 °C and a melting point of -12.3 °C. It is insoluble in water but soluble in ethanol and other organic solvents. It is used in a variety of scientific and medical applications, including drug synthesis, biochemical research, and medical diagnostics.

Mechanism of Action

(2R)-2-cyclopropylpropanoic acid is metabolized in the body by several enzymes, including carboxylesterases, cytochrome P450 enzymes, and monoamine oxidases. The carboxylesterases catalyze the hydrolysis of esters to form carboxylic acids, which are then metabolized by the cytochrome P450 enzymes. The cytochrome P450 enzymes catalyze the oxidation of the carboxylic acid to form aldehydes, which are then further metabolized by the monoamine oxidases. The monoamine oxidases catalyze the oxidation of the aldehydes to form alcohols, which are then further metabolized by other enzymes.
Biochemical and Physiological Effects
(2R)-2-cyclopropylpropanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to modulate the activity of certain neurotransmitters, such as serotonin and dopamine. In addition, it has been shown to modulate the activity of certain cytokines, such as interleukin-1β and tumor necrosis factor-α. Furthermore, it has been shown to modulate the activity of certain hormones, such as cortisol and epinephrine.

Advantages and Limitations for Lab Experiments

The use of (2R)-2-cyclopropylpropanoic acid in laboratory experiments has several advantages, including its low cost, ease of synthesis, and availability. It is also relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments, including its low solubility in water and its low reactivity with other compounds. In addition, it is a chiral molecule, and the two enantiomers have different properties, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for research on (2R)-2-cyclopropylpropanoic acid. These include further studies on its biochemical and physiological effects, its mechanism of action, and its potential applications in drug synthesis and medical diagnostics. In addition, further research could be conducted on its potential use in the synthesis of other organic compounds, such as chiral building blocks for drug synthesis and chemical intermediates for organic synthesis. Finally, further research could be conducted on its potential use in the synthesis of biochemicals, such as enzymes, hormones, and other biomolecules.

Synthesis Methods

(2R)-2-cyclopropylpropanoic acid can be synthesized by several methods, including Fischer esterification, Grignard reaction, and hydrolysis of an ester. Fischer esterification involves the reaction of an alcohol with an acid chloride in the presence of an acid catalyst, such as sulfuric acid. The Grignard reaction involves the reaction of a Grignard reagent (an organomagnesium compound) with an acid chloride in the presence of an acid catalyst. The hydrolysis of an ester involves the reaction of an ester with water in the presence of an acid catalyst, such as sulfuric acid.

Scientific Research Applications

(2R)-2-cyclopropylpropanoic acid is used in a variety of scientific research applications, including drug synthesis, biochemical research, and medical diagnostics. It is used as a starting material for the synthesis of a variety of pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and anticoagulants. It is also used in the synthesis of other organic compounds, such as chiral building blocks for drug synthesis and chemical intermediates for organic synthesis. In addition, it is used in the synthesis of biochemicals, such as enzymes, hormones, and other biomolecules. In medical diagnostics, it is used in the synthesis of diagnostic reagents and markers for the detection of disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2R)-2-cyclopropylpropanoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclopropane", "Bromine", "Sodium hydroxide", "Diethyl malonate", "Ethyl chloroformate", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of cyclopropane using bromine in the presence of sodium hydroxide to yield 1,1-dibromocyclopropane.", "Step 2: Reaction of 1,1-dibromocyclopropane with diethyl malonate in the presence of sodium ethoxide to yield 2-(1,1-dibromocyclopropyl)malonic acid diethyl ester.", "Step 3: Hydrolysis of 2-(1,1-dibromocyclopropyl)malonic acid diethyl ester using hydrochloric acid to yield 2-(1,1-dibromocyclopropyl)malonic acid.", "Step 4: Decarboxylation of 2-(1,1-dibromocyclopropyl)malonic acid using sodium bicarbonate to yield 1-bromo-2-cyclopropylpropane.", "Step 5: Reduction of 1-bromo-2-cyclopropylpropane using sodium borohydride in the presence of acetic acid to yield (2R)-2-cyclopropylpropanol.", "Step 6: Oxidation of (2R)-2-cyclopropylpropanol using ethyl chloroformate and sodium hydroxide to yield (2R)-2-cyclopropylpropanoic acid.", "Step 7: Purification of (2R)-2-cyclopropylpropanoic acid using water and sodium chloride." ] }

CAS RN

2248209-57-4

Product Name

(2R)-2-cyclopropylpropanoic acid

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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